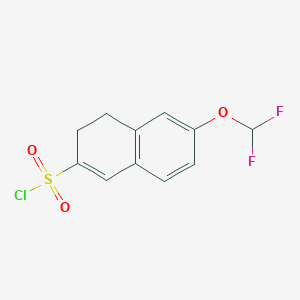

6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and reactivity. This compound features a difluoromethoxy group, which imparts significant electronegativity and lipophilicity, making it a valuable building block in organic synthesis and pharmaceutical development.

Vorbereitungsmethoden

The synthesis of 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride typically involves the introduction of the difluoromethoxy group onto a naphthalene backbone, followed by sulfonylation. One common synthetic route includes the reaction of 3,4-dihydronaphthalene with difluoromethyl ether in the presence of a suitable catalyst to form the difluoromethoxy derivative. This intermediate is then treated with chlorosulfonic acid to yield the final sulfonyl chloride product .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The difluoromethoxy group can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Cross-Coupling Reactions: The compound can undergo Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, expanding its utility in complex molecule synthesis.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner used .

Wissenschaftliche Forschungsanwendungen

6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their chemical and biological properties . This reactivity is exploited in various applications, from drug development to material science .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride include other sulfonyl chlorides and difluoromethoxy derivatives. For example:

Trifluoromethanesulfonyl chloride: Known for its strong electron-withdrawing properties and use in trifluoromethylation reactions.

Difluoromethoxylated Ketones: Used as building blocks in the synthesis of nitrogen-containing heterocycles.

What sets this compound apart is its unique combination of the difluoromethoxy group and the naphthalene backbone, which imparts distinct reactivity and stability characteristics .

Biologische Aktivität

6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C11H9ClF2O3S and a molecular weight of approximately 294.7 g/mol. This compound is characterized by its sulfonyl chloride functional group attached to a naphthalene derivative, which provides unique reactivity and potential biological activity. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmaceutical development.

- Molecular Formula : C11H9ClF2O3S

- Molecular Weight : 294.7 g/mol

- CAS Number : 1235439-11-8

- Structure : The compound features a difluoromethoxy group, enhancing its lipophilicity and potentially influencing pharmacokinetics.

Potential Biological Activities:

- Antimicrobial Activity : Similar compounds have shown antibacterial properties by inhibiting bacterial enzymes like dihydropteroate synthase (DHPS), which is vital for folic acid synthesis in bacteria .

- Anticancer Properties : Compounds with sulfonamide and sulfonyl functionalities have been explored for their anticancer activities through various mechanisms, including enzyme inhibition and interference with cellular signaling pathways .

- Anti-inflammatory Effects : The modification of biomolecules by sulfonyl chlorides can lead to anti-inflammatory effects, making them candidates for therapeutic applications in inflammation-related diseases.

Case Studies and Related Compounds

Research into related compounds provides insight into the potential activity of this compound:

| Compound Name | Biological Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1A: N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide | Active against Brevibacterium linens | 100 µg/mL |

| 1B: 4-methyl-N-(2-nitrophenyl) benzene sulfonamide | Effective against E. coli, Bacillus subtilis, Brevibacterium linens | MICs of 100, 250, and 150 µg/mL respectively |

| 1C: Novel sulfonamide derivative | Maximum activity against E. coli, Bacillus licheniformis, Brevibacterium linens | MICs of 50, 100, and 150 µg/mL respectively |

These studies indicate that derivatives with similar structures can exhibit significant antimicrobial activity, suggesting that this compound may also possess such properties.

The mechanism of action for compounds like this compound likely involves:

- Enzyme Inhibition : By acting as a substrate or inhibitor for specific enzymes involved in critical metabolic pathways.

- Protein Modification : The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to modifications that alter protein function and cellular signaling.

Eigenschaften

IUPAC Name |

6-(difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF2O3S/c12-18(15,16)10-4-2-7-5-9(17-11(13)14)3-1-8(7)6-10/h1,3,5-6,11H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXQPJMLOWBCTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OC(F)F)C=C1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.